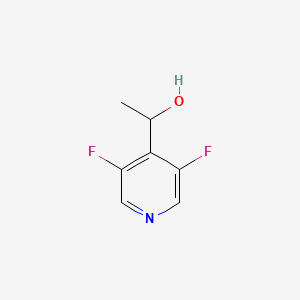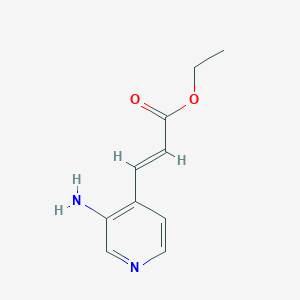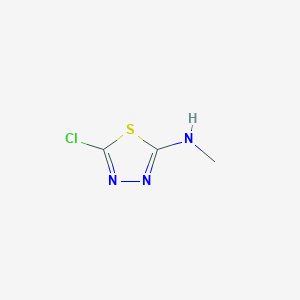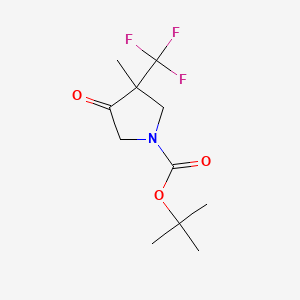
1-(3,5-Difluoro-4-pyridyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Difluoro-4-pyridyl)ethanol is an organic compound characterized by the presence of a pyridine ring substituted with two fluorine atoms at the 3 and 5 positions and an ethanol group at the 4 position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluoro-4-pyridyl)ethanol typically involves the reaction of 3,5-difluoropyridine with an appropriate reagent to introduce the ethanol group. One common method involves the use of sodium methoxide as a base, followed by reduction with a palladium catalyst in the presence of ammonium formate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 1-(3,5-Difluoro-4-pyridyl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other strong bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学研究应用
1-(3,5-Difluoro-4-pyridyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism by which 1-(3,5-Difluoro-4-pyridyl)ethanol exerts its effects involves interactions with specific molecular targets. The fluorine atoms on the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The ethanol group can also participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules .
Similar Compounds:
3,5-Difluoropyridine: Lacks the ethanol group but shares the fluorine substitution pattern.
4-Pyridylethanol: Similar structure but without the fluorine atoms.
3,5-Dichloropyridine: Similar substitution pattern but with chlorine atoms instead of fluorine.
Uniqueness: this compound is unique due to the combination of the fluorine atoms and the ethanol group, which confer distinct chemical and biological properties. The presence of fluorine atoms can enhance the compound’s stability and binding affinity, while the ethanol group can participate in additional interactions, making it a versatile compound for various applications .
属性
分子式 |
C7H7F2NO |
|---|---|
分子量 |
159.13 g/mol |
IUPAC 名称 |
1-(3,5-difluoropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H7F2NO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-4,11H,1H3 |
InChI 键 |
ULPJPAKKTBZGSF-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(C=NC=C1F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B13662758.png)
![2-([1,1'-Biphenyl]-3-yl)-3-chloroimidazo[1,2-a]pyridine](/img/structure/B13662775.png)
![8-Bromo-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13662778.png)


![[3,4,5-Triacetyloxy-6-(2,5-dichlorophenyl)sulfanyloxan-2-yl]methyl acetate](/img/structure/B13662792.png)




![4,5-Diamino-2-[(benzyloxy)methyl]pyridazin-3(2H)-one](/img/structure/B13662836.png)
![4-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13662844.png)

